molecular formula C12H26O3Si B1660511 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid CAS No. 77744-44-6

6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid

Cat. No. B1660511
CAS RN: 77744-44-6
M. Wt: 246.42 g/mol
InChI Key: IYFMRXJBXNNNDL-UHFFFAOYSA-N
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Patent
US04487960

Procedure details

A round-bottomed flask equipped with a magnetic stirring bar was charged with 22.8 g (0.2 mol) of ε-caprolactone, 8.8 g (0.22 mol) of sodium hydroxide and 200 ml of methanol-water (4:1). The yellow solution was stirred at room temperature under a nitrogen atmosphere for 24 hours. Methanol-water was removed under reduced pressure. Toluene azeotrope was used to remove water. The resulting solid mass was broken up and ground to a fine powder. This powder was heated with 72.0 g (0.48 mol) of t-butyldimethylchlorosilane, 65.3 g (0.96 mol) of imidazole, and 200 ml of dimethylformamide. The mixture was stirred at room temperature under a nitrogen atmosphere for 16 hours. Water (20 ml) was added to this mixture, stirred for 5 minutes, and was diluted with 800 ml of water. The mixture was extracted with 1 liter of hexane-ether (1:1). The aqueous layer was extracted once more with 1 liter of ether. The combined organic phase was washed with water (×2), brine, and dried over anhydrous magnesium sulfate. Filtration and concentration afforded a light yellow oil. This oil was then stirred in a mixture of 27.6 g (0.2 mol) potassium carbonate and 200 mL of methanol-water (4:1). After 3 hours, methanol was removed under reduced pressure. The concentrate was acidified with cold 10% sodium bisulfate until pH 3-5 and the mixture was extracted ether (2×1 liter). The ether layer was washed with water (×3), brine and dried over anhydrous sodium sulfate. Filtration and concentration afforded the crude product. Column chromatography, using 1 Kg CC-4 silica gel, eluting with Skelly B-EtOAc (10:1), gave a pale yellow oil which solidified in the freezer.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
65.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].[C:11]([Si:15]([CH3:18])([CH3:17])Cl)([CH3:14])([CH3:13])[CH3:12].N1C=CN=C1.C(=O)([O-])[O-:25].[K+].[K+]>O.CO.O.CN(C)C=O>[Si:15]([O:25][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])([C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:18])[CH3:17] |f:1.2,5.6.7,9.10|

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
8.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
65.3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO.O
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow solution was stirred at room temperature under a nitrogen atmosphere for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round-bottomed flask equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
Methanol-water was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove water
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature under a nitrogen atmosphere for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1 liter of hexane-ether (1:1)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once more with 1 liter of ether
WASH
Type
WASH
Details
The combined organic phase was washed with water (×2), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
afforded a light yellow oil
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted ether (2×1 liter)
WASH
Type
WASH
Details
The ether layer was washed with water (×3), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.